PB-22 7-hydroxyisoquinoline isomer
Description
Contextualization within Synthetic Cannabinoid Research
Synthetic cannabinoids are a large class of new psychoactive substances (NPS) designed to mimic the effects of cannabis. nih.gov They were initially developed as research tools to study the cannabinoid system. However, clandestine chemists often synthesize analogs and isomers of regulated synthetic cannabinoids to circumvent drug laws. uab.edu PB-22 is one such synthetic cannabinoid that has been identified in illicit markets. The PB-22 7-hydroxyisoquinoline (B188741) isomer exists within this context as a compound that forensic chemists must be able to distinguish from PB-22 and its other isomers. uab.edunih.gov The emergence of numerous isomers for compounds like 5F-PB-22 (a fluorinated version of PB-22) highlights the need for robust analytical methods in forensic drug analysis, as not all isomers may be covered by existing legislation. researchgate.netnih.gov Research into these isomers is therefore crucial for law enforcement and regulatory agencies to keep pace with the evolving landscape of illicit drugs. researchgate.net
Significance of Isomeric Forms in Chemical and Biological Systems
Isomers are molecules that have the same molecular formula but different arrangements of atoms. This structural difference can lead to vastly different chemical, physical, and biological properties. In pharmacology and medicinal chemistry, the specific arrangement of functional groups is critical for a molecule's interaction with biological targets like receptors and enzymes. nih.gov Even minor changes in structure, such as the position of a substituent on a ring system, can dramatically alter a compound's activity, turning an active drug into an inactive one, or vice-versa.
The isoquinoline (B145761) scaffold itself, a key component of this PB-22 isomer, is considered a "privileged scaffold" in drug discovery. nih.gov This is because the isoquinoline ring is a structural component of many biologically active compounds with a wide range of therapeutic applications, including antitumor, antibacterial, and anti-inflammatory agents. wisdomlib.orgijcrr.com The diverse biological activities of isoquinoline derivatives underscore the importance of understanding how isomerism within this chemical class can influence pharmacological outcomes. nih.govwisdomlib.org Therefore, the study of specific isomers like the PB-22 7-hydroxyisoquinoline isomer is fundamental to understanding structure-activity relationships.
Research Rationale for Investigating this compound
The primary rationale for investigating the this compound is rooted in forensic science and analytical chemistry. caymanchem.com As clandestine laboratories produce novel synthetic cannabinoids, they often create a variety of isomers to evade legal control. researchgate.net This presents a significant challenge for forensic laboratories, which must be able to definitively identify the specific isomer present in seized materials. nih.gov
Research has focused on developing and validating analytical techniques capable of differentiating between PB-22 and its numerous quinolinyl and isoquinolinyl isomers. nih.govnih.gov Studies have shown that while techniques like Gas Chromatography-Mass Spectrometry (GC-MS) may not be sufficient on their own to separate all isomers, as many produce similar mass spectra, other methods can be successful. nih.govnih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been demonstrated to successfully separate 5F-PB-22 from its ten regioisomers, including the 7-hydroxyisoquinoline isomer. nih.govnih.gov The differentiation is achieved through the unique fragmentation patterns and retention times of each isomer. nih.gov This analytical differentiation is crucial, as the legal status of a substance can depend on the precise isomeric form. researchgate.net
Properties
Molecular Formula |
C23H22N2O2 |
|---|---|
Molecular Weight |
358.4 |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-6-13-25-16-21(20-7-4-5-8-22(20)25)23(26)27-19-10-9-17-11-12-24-15-18(17)14-19/h4-5,7-12,14-16H,2-3,6,13H2,1H3 |
InChI Key |
SKNIUESFTXIXQK-UHFFFAOYSA-N |
SMILES |
O=C(OC1=CC=C(C=CN=C2)C2=C1)C3=CN(CCCCC)C4=C3C=CC=C4 |
Synonyms |
isoquinolin-7-yl 1-pentyl-1H-indole-3-carboxylate |
Origin of Product |
United States |
Advanced Analytical Characterization and Isomer Differentiation of Pb 22 7 Hydroxyisoquinoline Isomer
High-Resolution Mass Spectrometry for Structural Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of synthetic cannabinoids and their isomers. unodc.org It allows for the determination of the elemental composition of the molecule and its fragments, which is crucial for differentiating between isomers with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) Fragmentation Patterns
Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting the precursor ion and analyzing the resulting product ions. While specific fragmentation data for the PB-22 7-hydroxyisoquinoline (B188741) isomer is not extensively published, the fragmentation pathways can be inferred from the analysis of related PB-22 isomers and other synthetic cannabinoids.
For synthetic cannabinoids, collision-induced dissociation (CID) typically results in the cleavage of the ester bond and fragmentation of the alkyl chain and the heterocyclic moieties. researchgate.netresearchgate.net In the case of the PB-22 7-hydroxyisoquinoline isomer, the protonated molecule [M+H]⁺ would be expected to undergo fragmentation to produce characteristic ions. The differentiation between the 7-hydroxyisoquinoline isomer and other positional isomers would rely on the relative abundances of these fragment ions. For instance, studies on isomers of other synthetic cannabinoids have shown that differences in the position of functional groups can lead to discernible variations in the product ion spectra. nih.govresearchgate.net
Table 1: Postulated Key MS/MS Fragments for this compound
| Fragment Description | Postulated m/z |
| Protonated 7-hydroxyisoquinoline | 146.0600 |
| Indole-3-carboxylic acid with pentyl chain | 216.1383 |
| Loss of pentyl group from indole (B1671886) moiety | 144.0444 |
| Fragment of the isoquinoline (B145761) ring | Varies |
Note: The m/z values are theoretical and would require experimental verification.
Accurate Mass Measurement and Isomer Discrimination
Accurate mass measurement using HRMS instruments like time-of-flight (TOF) or Orbitrap analyzers is fundamental for distinguishing between isomers. nih.gov While isomers have the same nominal mass, their exact masses can differ slightly based on their elemental composition. However, for positional isomers like the this compound and its other hydroxyisoquinoline counterparts, the elemental composition (C23H22N2O2) and thus the exact mass (358.1676 g/mol ) are identical. caymanchem.comlgcstandards.com
Therefore, discrimination relies on the precise mass measurement of fragment ions produced during MS/MS analysis. Subtle differences in the fragmentation pathways of isomers can lead to the formation of unique product ions or variations in the relative intensities of common fragments, which can be used for their differentiation. chemrxiv.orgresearchgate.net
Chromatographic Separation Techniques for Isomeric Purity Analysis
Due to the identical mass of positional isomers, chromatographic separation prior to mass spectrometric analysis is essential for their individual identification and to ensure isomeric purity.
Gas Chromatography (GC) Method Development and Optimization
Gas chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds like synthetic cannabinoids. nih.govresearchgate.net The separation of isomers by GC is influenced by factors such as the type of stationary phase, the temperature program, and the carrier gas flow rate. vurup.skscribd.com For closely related isomers, achieving baseline separation can be challenging. researchgate.net
The development of a GC method for the this compound would involve selecting a column with appropriate polarity to maximize the differential interactions with the various isomers. The retention time of the 7-hydroxyisoquinoline isomer would be compared to that of other known isomers to confirm its identity. researchgate.net
Table 2: Hypothetical GC Method Parameters for PB-22 Isomer Analysis
| Parameter | Condition |
| Column | Phenyl-methyl polysiloxane (e.g., DB-5ms) |
| Injection Temperature | 280 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temp 150°C, ramp to 300°C |
| Detector | Mass Spectrometer (MS) |
Note: These are representative parameters and would require optimization.
Liquid Chromatography (LC) Method Development and Optimization
Liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), is a powerful technique for the analysis of a wide range of compounds, including synthetic cannabinoids that may not be amenable to GC analysis without derivatization. unodc.orgsigmaaldrich.com The separation of isomers in LC is highly dependent on the stationary phase chemistry and the mobile phase composition. oup.comresearchgate.net
For the this compound, a reversed-phase LC method using a C18 or a phenyl-hexyl column would likely be employed. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.gov The optimization of the gradient elution profile is critical for resolving closely eluting isomers. mdpi.com Two-dimensional LC (2D-LC) can provide enhanced separation for complex mixtures of isomers. oup.com
Table 3: Illustrative LC Method Parameters for PB-22 Isomer Separation
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Linear gradient from 40% to 95% B |
| Flow Rate | 0.3 mL/min |
| Detector | High-Resolution Mass Spectrometer |
Note: These are generalized parameters and would need to be optimized for specific isomer separation.
Isomer Elution Profile Analysis
The elution order of isomers in a chromatographic separation provides valuable information for their identification. In both GC and LC, the elution profile is determined by the physicochemical properties of the isomers and their interactions with the stationary phase. For the PB-22 hydroxyisoquinoline isomers, the position of the hydroxyl group on the isoquinoline ring will influence the molecule's polarity and shape, leading to different retention times.
A systematic analysis of the elution order of a mixture of PB-22 hydroxyisoquinoline isomers, including the 7-hydroxyisoquinoline isomer, would be necessary to establish a reliable identification method. This would involve injecting a certified reference standard of the 7-hydroxyisoquinoline isomer to confirm its retention time relative to other isomers. uab.edu
Pharmacological Investigations of Pb 22 7 Hydroxyisoquinoline Isomer: Receptor Interactions
In Vitro Cannabinoid Receptor Binding Affinity Studies
No data available in the scientific literature.
No data available in the scientific literature.
Functional Assays for Receptor Agonism/Antagonism (in vitro)
No data available in the scientific literature.
No data available in the scientific literature.
No data available in the scientific literature.
Receptor Selectivity Profiling Among Cannabinoid Receptor Subtypes
Detailed pharmacological data regarding the receptor selectivity of the PB-22 7-hydroxyisoquinoline (B188741) isomer are not extensively available in peer-reviewed scientific literature. Chemical suppliers note that the physiological and pharmacological properties of this specific isomer have not been thoroughly investigated. wikipedia.orgnih.gov
To provide a relevant framework, the receptor selectivity of the parent compound, PB-22, is examined. PB-22 demonstrates activity as an agonist at both the CB1 and CB2 cannabinoid receptors. Research has shown that PB-22 possesses a high affinity for the human CB1 receptor, with a reported EC50 value of 5.1 nM. wikipedia.org Its affinity for the human CB2 receptor is somewhat lower, with an EC50 of 37 nM. wikipedia.org This suggests that while PB-22 is active at both receptor subtypes, it exhibits a degree of selectivity for the CB1 receptor.
The metabolism of PB-22 is known to involve hydroxylation, leading to the formation of various hydroxylated metabolites. researchgate.net While this provides a biochemical basis for the existence of compounds like the 7-hydroxyisoquinoline isomer, specific data on their receptor binding profiles remain limited.
Comparative Receptor Pharmacology with Parent Compounds and Other Isomers
A comparative analysis of the receptor pharmacology of the PB-22 7-hydroxyisoquinoline isomer with its parent compound and other isomers is hampered by the lack of specific data for the 7-hydroxyisoquinoline isomer itself. However, by examining the known pharmacology of PB-22 and its fluorinated analog, 5F-PB-22, we can infer the potential for varied activity among its isomers.
PB-22 and 5F-PB-22 are both potent full agonists at the CB1 receptor. usdoj.gov Studies have demonstrated that they bind with high affinity to CB1 receptors, with Ki values of 0.11 nM and 0.13 nM for BB-22 (a related compound) and 5F-PB-22, respectively. nih.gov In terms of functional activity, they are potent stimulators of CB1-induced [³⁵S]GTPγS binding, with EC50 values of 2.9 nM and 3.7 nM, respectively. nih.gov
The fluorinated analog, 5F-PB-22, acts as a full agonist at both CB1 and CB2 receptors, with reported binding affinities (Ki) of 0.468 nM at CB1 and 0.633 nM at CB2 receptors. wikipedia.org This indicates high potency at both receptor subtypes.
Other positional isomers of PB-22, such as the 4-hydroxyisoquinoline (B107231) and 6-hydroxyisoquinoline isomers, have been synthesized for forensic and research purposes. However, much like the 7-hydroxyisoquinoline isomer, their detailed pharmacological properties have not been extensively characterized in the scientific literature. The differentiation of these isomers is primarily a focus in forensic analysis rather than pharmacological evaluation.
The following tables present the available binding affinity and efficacy data for PB-22 and 5F-PB-22, providing a comparative basis.
Table 1: Cannabinoid Receptor Binding Affinities (Ki)
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| PB-22 | 0.11 (for related compound BB-22) nih.gov | Not widely reported |
| 5F-PB-22 | 0.13 nih.gov | 0.633 wikipedia.org |
Table 2: Cannabinoid Receptor Functional Activity (EC50)
| Compound | CB1 Receptor EC50 (nM) | CB2 Receptor EC50 (nM) |
| PB-22 | 5.1 wikipedia.org | 37 wikipedia.org |
| 5F-PB-22 | 3.7 nih.gov | Not widely reported |
Metabolic Pathways and Biotransformation Studies of Pb 22 7 Hydroxyisoquinoline Isomer
In Vitro Metabolic Stability and Enzyme Kinetics (Non-Human Systems)
In vitro studies are crucial for predicting the in vivo clearance and metabolic profile of a compound. These assays typically utilize subcellular fractions, such as hepatic microsomes, or specific recombinant enzymes.
Hepatic Microsomal Stability Assays
Hepatic microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and carboxylesterase enzymes, making them a standard tool for assessing metabolic stability. evotec.comnih.gov For the PB-22 7-hydroxyisoquinoline (B188741) isomer, it is anticipated that incubation with human liver microsomes in the presence of necessary cofactors like NADPH would lead to its metabolic degradation. The primary routes would likely involve ester hydrolysis and oxidative metabolism.
Table 1: Predicted In Vitro Metabolic Stability of PB-22 7-Hydroxyisoquinoline Isomer in Hepatic Microsomes
| Parameter | Predicted Outcome | Rationale |
| Intrinsic Clearance (CLint) | High | The ester linkage is susceptible to rapid hydrolysis by carboxylesterases present in hepatic microsomes. The indole (B1671886) and isoquinoline (B145761) rings are also prone to oxidation by CYP enzymes. |
| Half-life (t1/2) | Short | Consistent with a high intrinsic clearance, the compound is expected to be rapidly metabolized, resulting in a short in vitro half-life. |
Recombinant Enzyme Biotransformation Studies (e.g., Carboxylesterases, Cytochrome P450s)
To identify the specific enzymes responsible for metabolism, recombinant enzymes are employed.
Carboxylesterases: Human carboxylesterases, primarily hCE1 (found in the liver) and hCE2 (abundant in the intestine), are key enzymes in the hydrolysis of ester-containing drugs. nih.gov Given the structure of the this compound, it is highly probable that it serves as a substrate for these enzymes, leading to the cleavage of the ester bond. This would result in the formation of 1-pentyl-1H-indole-3-carboxylic acid and 7-hydroxyisoquinoline.
Cytochrome P450s: The CYP superfamily of enzymes is responsible for the oxidative metabolism of a vast array of xenobiotics. nih.govnih.gov The indole nucleus and the pentyl chain of the this compound are susceptible to CYP-mediated oxidation. Specific isoforms likely involved would include CYP3A4, CYP2C9, and CYP2C19, which are known to metabolize similar synthetic cannabinoids.
Identification and Structural Elucidation of Phase I Metabolites
Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. For the this compound, the following metabolites are anticipated.
Hydroxylation Metabolites
Oxidative metabolism by CYP enzymes is expected to produce various hydroxylated metabolites. The pentyl side chain is a likely site for hydroxylation, leading to the formation of terminal (5-hydroxypentyl) and other positional alcohol metabolites. The indole ring itself can also be hydroxylated at various positions.
Ester Hydrolysis Products
The most significant and rapid metabolic step is predicted to be the hydrolysis of the ester linkage by carboxylesterases. nih.gov This biotransformation would yield two primary metabolites.
Table 2: Predicted Phase I Metabolites from Ester Hydrolysis of this compound
| Metabolite Name | Chemical Structure | Metabolic Origin |
| 1-pentyl-1H-indole-3-carboxylic acid | C₁₄H₁₇NO₂ | Cleavage of the ester bond. |
| 7-Hydroxyisoquinoline | C₉H₇NO | Cleavage of the ester bond. |
Other Oxidative Biotransformations
In addition to hydroxylation, other oxidative pathways may contribute to the metabolism of the this compound. These can include N-dealkylation of the pentyl chain and further oxidation of the initial hydroxylated metabolites to form ketones or carboxylic acids. The isoquinoline ring may also undergo oxidation.
Identification and Structural Elucidation of Phase II Metabolites
The biotransformation of xenobiotics, including synthetic cannabinoids, typically proceeds through two phases. Phase I reactions introduce or expose functional groups, preparing the compound for Phase II metabolism. In Phase II, endogenous polar molecules are conjugated to the Phase I metabolite, increasing water solubility and facilitating excretion. For quinoline-containing synthetic cannabinoids like the isomers of PB-22, Phase II metabolism is a critical detoxification pathway. The primary Phase II reactions observed for this class of compounds are glucuronidation and, to a lesser extent, sulfation.
Glucuronidation Conjugates
Glucuronidation is a major Phase II metabolic pathway for many synthetic cannabinoids. This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a suitable functional group on the substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). For the this compound, it is anticipated that the hydroxyl groups introduced during Phase I metabolism are primary sites for glucuronidation.
Based on studies of closely related compounds such as PB-22 and FDU-PB-22, the formation of glucuronide conjugates is a significant metabolic step. nih.govbiomol.com For instance, in the metabolism of FDU-PB-22, glucuronide conjugates of hydroxylated metabolites were identified as predominant metabolites in human hepatocyte samples and authentic urine specimens. biomol.com The primary metabolite, fluorobenzylindole-3-carboxylic acid (FBI-COOH), and its hydroxylated form were both found as glucuronide conjugates. biomol.com
While direct experimental data on the glucuronide conjugates of the this compound are not extensively documented in the literature, it is highly probable that it undergoes similar metabolic transformations. The hydroxylated metabolites of the 1-pentyl-1H-indole-3-carboxylic acid moiety and potential hydroxylation on the isoquinoline ring would be susceptible to glucuronidation. The resulting glucuronide conjugates would be more polar and readily excreted.
Table 1: Predicted Glucuronide Conjugates of this compound Metabolites
| Putative Phase I Metabolite | Site of Glucuronidation | Predicted Phase II Metabolite |
| Hydroxypentyl-1H-indole-3-carboxylic acid | Hydroxyl group on the pentyl chain | Hydroxypentyl-1H-indole-3-carboxylic acid glucuronide |
| Dihydroxypentyl-1H-indole-3-carboxylic acid | One or both hydroxyl groups | Dihydroxypentyl-1H-indole-3-carboxylic acid (mono/di)glucuronide |
| Hydroxyisoquinoline | Hydroxyl group on the isoquinoline ring | Hydroxyisoquinoline glucuronide |
This table is predictive and based on metabolic pathways of structurally similar synthetic cannabinoids.
Sulfate (B86663) Conjugates
Sulfation, another important Phase II conjugation reaction, involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on the substrate. This reaction is catalyzed by sulfotransferases (SULTs). While glucuronidation is often the more dominant pathway for synthetic cannabinoids, sulfation can also occur, particularly for phenolic hydroxyl groups.
In the context of the this compound, the cleaved 7-hydroxyisoquinoline moiety from the initial ester hydrolysis presents a likely substrate for sulfation. Studies on related compounds have shown the formation of sulfate conjugates. For example, in the metabolism of FUB-PB-22, which also contains a quinoline (B57606) structure, 8-quinolinol sulfate was identified as a specific metabolite. biomol.com This suggests that the isoquinoline portion of the this compound could undergo sulfation following ester bond cleavage.
The extent of sulfation versus glucuronidation can depend on several factors, including the specific substrate, the tissue, and the relative activities of the UGT and SULT enzymes.
Table 2: Predicted Sulfate Conjugates of this compound Metabolites
| Putative Phase I Metabolite | Site of Sulfation | Predicted Phase II Metabolite |
| 7-Hydroxyisoquinoline | Hydroxyl group on the isoquinoline ring | 7-Hydroxyisoquinoline sulfate |
This table is predictive and based on metabolic pathways of structurally similar synthetic cannabinoids.
Comparative Metabolic Profiling Across Analogs and Isomers
The metabolic profile of a synthetic cannabinoid can be significantly influenced by small changes in its chemical structure, such as the position of a functional group or the substitution of one atom for another. Comparing the metabolic profiles of the this compound with its parent compound, PB-22 (which has an 8-hydroxyquinoline (B1678124) structure), and other positional isomers is crucial for understanding structure-metabolism relationships.
Studies on the positional isomers of 5F-PB-22, the 5-fluoro analog of PB-22, have demonstrated that while the primary metabolic pathways like ester hydrolysis are common among isomers, the specific metabolites and their relative abundances can differ. nih.gov Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been employed to differentiate these isomers based on their chromatographic behavior and fragmentation patterns, although their mass spectra can be very similar. nih.govnih.gov
The primary metabolic pathway for both PB-22 and its 5-fluoro analog, 5F-PB-22, is ester hydrolysis, leading to the formation of 1-pentyl-1H-indole-3-carboxylic acid and its various hydroxylated and glucuronidated metabolites. nih.gov It is expected that the this compound follows this same general pattern. However, the position of the ester linkage on the isoquinoline ring (position 7 instead of 8 on a quinoline ring) could influence the rate of hydrolysis and the subsequent metabolism of the resulting 7-hydroxyisoquinoline moiety.
For example, the electronic and steric environment around the ester bond in the 7-hydroxyisoquinoline isomer may differ from that in the 8-hydroxyquinoline isomer (PB-22), potentially altering its susceptibility to enzymatic hydrolysis by carboxylesterases. Following hydrolysis, the resulting 7-hydroxyisoquinoline will enter Phase II metabolism. While 8-hydroxyquinoline is known to be metabolized to its glucuronide and sulfate conjugates, the specific conjugation pattern and efficiency for 7-hydroxyisoquinoline may vary.
Table 3: Comparative Overview of Major Metabolic Pathways for PB-22 and its Isomers/Analogs
| Compound | Primary Phase I Pathway | Key Phase I Metabolites | Major Phase II Conjugation |
| PB-22 | Ester Hydrolysis, Oxidation | 1-pentyl-1H-indole-3-carboxylic acid, Hydroxypentyl-PB-22 | Glucuronidation nih.gov |
| 5F-PB-22 | Ester Hydrolysis, Oxidation, Defluorination | 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, Hydroxylated metabolites | Glucuronidation nih.gov |
| FUB-PB-22 | Ester Hydrolysis, Hydroxylation | Fluorobenzylindole-3-carboxylic acid (FBI-COOH), Hydroxylated FBI-COOH | Glucuronidation, Sulfation biomol.com |
| This compound (Predicted) | Ester Hydrolysis, Oxidation | 1-pentyl-1H-indole-3-carboxylic acid, Hydroxylated metabolites | Glucuronidation, Sulfation |
This comparative analysis underscores the importance of isomer-specific metabolic studies for the accurate identification of drug use in toxicological screenings. While general metabolic pathways can be predicted based on structural similarities, the unique metabolic fingerprint of each isomer necessitates individual investigation.
Forensic Chemical Research and Analytical Identification Challenges for Pb 22 7 Hydroxyisoquinoline Isomer
Development of Reference Standards and Certified Reference Materials
The accurate identification of any chemical compound in a forensic setting is predicated on the availability of high-purity reference standards and, ideally, Certified Reference Materials (CRMs). For emerging synthetic cannabinoids like the PB-22 7-hydroxyisoquinoline (B188741) isomer, the initial availability of these materials often relies on commercial chemical suppliers who synthesize them for research and forensic purposes.
Companies such as Cayman Chemical and LGC Standards provide the PB-22 7-hydroxyisoquinoline isomer as an analytical reference standard, typically as a crystalline solid or in solution. researchgate.netnih.govsigmaaldrich.com These standards are essential for the preliminary identification of the compound in seized materials by allowing for direct comparison of analytical data, such as mass spectra and chromatographic retention times.
The development of a CRM is a more rigorous process, governed by international standards like ISO 17034 and ISO/IEC 17025. sigmaaldrich.com This process involves:
Synthesis and Purification: The chemical synthesis of the target compound, followed by purification to achieve a very high and accurately determined level of purity.
Structural Elucidation: Comprehensive characterization of the compound's chemical structure using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. nih.gov
Purity Assessment: Quantitative analysis to determine the purity of the material, often employing a mass balance approach that accounts for impurities like residual solvents, water content, and structurally related compounds. sigmaaldrich.com
Homogeneity and Stability Studies: Ensuring that the reference material is uniform throughout the batch and remains stable over time under specified storage conditions. nih.gov
Certification: The assignment of a certified property value (e.g., concentration or purity) with a calculated uncertainty, based on data from a comprehensive characterization. nih.gov
While national metrology institutes like the National Institute of Standards and Technology (NIST) are actively developing reference materials for cannabis and cannabinoids, the development of CRMs for the vast number of emerging synthetic cannabinoid isomers, including the this compound, is a significant challenge due to the rapid pace at which new isomers appear. nist.govnist.gov
Methodologies for Isomer-Specific Detection in Complex Matrices (Excluding Human Clinical Samples)
The detection of the this compound in complex matrices, such as seized herbal mixtures or powders, requires analytical methods that can separate it from both the matrix components and other isomeric synthetic cannabinoids. These products, often marketed as "herbal incense," consist of plant material sprayed with a solution of the synthetic cannabinoid. nih.gov
The primary analytical challenge lies in the fact that many isomers of PB-22, including the 7-hydroxyisoquinoline isomer, have identical molecular weights and often produce very similar mass spectra under standard electron ionization gas chromatography-mass spectrometry (GC-MS) conditions. cuny.edu This makes their individual identification difficult without effective chromatographic separation.
Sample Preparation: The first step in the analysis of complex matrices is the extraction of the target analyte from the sample. For herbal products, this typically involves extraction with an organic solvent such as methanol (B129727) or ethanol, followed by sonication and centrifugation to separate the extract from the solid plant material. nih.gov
Chromatographic and Mass Spectrometric Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique in forensic laboratories. A study on the validation of 5-fluoro PB-22 and its isomers, including the 7-hydroxyisoquinoline isomer, demonstrated that GC can be used to separate many of these isomers based on their retention times. nih.gov However, some isomers may co-elute or have very similar retention times, necessitating careful method optimization. cuny.edu
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC offers different selectivity compared to GC and can be highly effective in separating isomeric compounds. Research has shown that while GC-MS alone may not be sufficient to distinguish all PB-22 isomers, a combination of GC and LC separation can achieve this. cuny.edu LC coupled with tandem mass spectrometry (LC-MS/MS) provides an additional layer of specificity through the analysis of precursor and product ion relationships. cuny.edu
The table below presents retention time data for 5-fluoro PB-22 and several of its isomers, including the 7-hydroxyisoquinoline isomer, obtained by GC-MS analysis. This data highlights the potential for chromatographic separation of these closely related compounds.
| Compound | Retention Time (min) |
| 5-fluoro PB-22 | 22.642 |
| 5-fluoro this compound | 24.75 |
| 5-fluoro PB-22 7-hydroxyquinoline (B1418103) isomer | 24.862 |
| 5-fluoro PB-22 8-hydroxyisoquinoline isomer | 23.433 |
| 5-fluoro PB-22 6-hydroxyisoquinoline isomer | 24.82 |
| 5-fluoro PB-22 5-hydroxyisoquinoline (B118818) isomer | 23.185 |
| 5-fluoro PB-22 4-hydroxyisoquinoline (B107231) isomer | 24.089 |
| 5-fluoro PB-22 3-hydroxyquinoline (B51751) isomer | 24.136 |
Data sourced from a validation study of 5-fluoro PB-22 and its isomers. nih.gov
Differentiation from Other Synthetic Cannabinoid Isomers and Analogues
The primary challenge in the forensic analysis of the this compound is its differentiation from a multitude of other isomers and analogues. These can include positional isomers, where the hydroxy group is at a different position on the isoquinoline (B145761) ring or where the isoquinoline ring itself is replaced by a quinoline (B57606) ring with the hydroxy group at various positions.
A key study by Kohyama et al. (2016) investigated the analytical differentiation of 5F-PB-22 and ten of its hydroxyquinoline and hydroxyisoquinoline isomers. cuny.edu The study found that all the isomers produced nearly identical electron ionization (EI) mass spectra, making them indistinguishable by mass spectrometry alone. cuny.edu The fragmentation patterns were dominated by ions originating from the 3-acylindole moiety, with little to no characteristic ions from the hydroxy(iso)quinoline part of the molecule. cuny.edu
Therefore, successful differentiation relies heavily on chromatographic separation. The aforementioned study demonstrated that while some isomers co-eluted on a standard GC column, the use of liquid chromatography, specifically with a pentafluorophenylpropyl-bonded reversed-phase column, could successfully separate all the isomers. researchgate.netcuny.edu
The combination of different analytical techniques is crucial. For instance, while GC-MS can provide initial screening and tentative identification based on retention time, confirmation often requires a different technique like LC-MS/MS or comparison with a certified reference material. cuny.edu
Inter-laboratory Validation of Analytical Methods for Identification
The validation of analytical methods is a critical requirement for forensic laboratories to ensure the reliability and reproducibility of their results. Inter-laboratory validation, or round-robin testing, is a powerful tool to assess the robustness of an analytical method when performed by different analysts in different laboratories.
Currently, there is a lack of published, formal inter-laboratory validation studies specifically focused on the identification of the this compound. The rapid emergence of new synthetic cannabinoid isomers makes it challenging to organize such studies for every new compound.
However, the principles of method validation are well-established and would apply to methods for this isomer. A fully validated method would demonstrate acceptable performance in terms of:
Specificity: The ability of the method to unequivocally identify the target analyte in the presence of other components, including isomers.
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among a series of measurements.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Future Research Directions for Pb 22 7 Hydroxyisoquinoline Isomer Studies
Exploration of Novel Synthetic Routes for Isomer Control
The precise synthesis of specific isomers of complex molecules like PB-22 is fundamental for the creation of analytical reference standards and for detailed pharmacological investigation. The ability to control the position of the ester linkage on the isoquinoline (B145761) ring is critical for synthesizing the 7-hydroxyisoquinoline (B188741) isomer specifically, distinguishing it from other potential positional isomers.
Future research should explore novel and efficient synthetic strategies that offer high regioselectivity. Classic methods for synthesizing the isoquinoline core, such as the Bischler-Napieralski, Pictet-Gams, and Pomeranz-Fritsch reactions, provide foundational pathways. slideshare.netwikipedia.org However, these may require significant optimization to selectively produce the desired 7-substituted isoquinoline precursor.
Modern synthetic methodologies could offer more precise control. Microwave-assisted synthesis, for example, has been shown to be effective in preparing quinoline (B57606) and isoquinoline derivatives and could accelerate reaction times and improve yields. nih.govresearchgate.net Another promising avenue is the use of transition-metal-catalyzed cross-coupling reactions, which could allow for the direct and selective introduction of a hydroxyl group or a precursor functional group at the 7-position of the isoquinoline ring system. nih.gov Developing a regioselective HAT-promoted (Hydrogen Atom Transfer) hydrosilylation could also provide a novel route to functionalized isoquinolines. nih.gov
Table 1: Synthetic Methodologies for Isoquinoline Synthesis
| Synthetic Method | Description | Potential for Isomer Control |
| Bischler-Napieralski Reaction | Cyclization of a β-phenylethylamine using a dehydrating agent. The substitution pattern of the starting amine determines the final substitution on the isoquinoline. | High, dependent on the availability of the correctly substituted phenylethylamine precursor. |
| Pictet-Gams Modification | A modification of the Bischler-Napieralski reaction using a β-hydroxy-β-phenylethylamine, which allows for direct formation of the aromatic isoquinoline. thieme-connect.de | High, offers a direct route to the aromatic product. thieme-connect.de |
| Pomeranz-Fritsch Reaction | Reaction of a benzaldehyde (B42025) with an aminoacetoaldehyde diethyl acetal (B89532) in an acid medium. wikipedia.org | Good, regioselectivity is dependent on the substituents of the starting benzaldehyde. wikipedia.org |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. nih.gov | Can improve efficiency of classic methods but does not inherently alter regioselectivity. nih.gov |
| Transition-Metal Catalysis | Employs catalysts (e.g., Palladium) for cross-coupling reactions to build the substituted ring system. | Potentially very high, allowing for late-stage functionalization at specific positions. |
The ultimate goal is to establish a synthetic protocol that is not only efficient but also scalable, enabling the production of sufficient quantities of the pure PB-22 7-hydroxyisoquinoline isomer for comprehensive analytical and biological studies.
Advanced Spectroscopic Techniques for Fine Structural Discrimination
The primary challenge with synthetic cannabinoid isomers is their analytical differentiation. Compounds like the this compound share the same mass as other positional isomers, making them indistinguishable by basic mass spectrometry alone. nih.gov Research into advanced and combined spectroscopic techniques is crucial for unambiguous identification.
Studies on the closely related 5F-PB-22 and its ten quinolinyl and isoquinolinyl isomers have demonstrated that while techniques like gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) may fail to separate all isomers or produce distinct mass spectra, a combination of methods can be successful. nih.gov
Future work should focus on a multi-faceted approach for the PB-22 series:
High-Resolution Mass Spectrometry (HRMS): While not sufficient on its own, HRMS coupled with tandem mass spectrometry (MS/MS) can provide critical information. Collision-induced dissociation (CID) of the protonated molecular ion can produce product ion spectra with relative intensity differences that are characteristic of a specific isomer. nih.gov Subtle differences in fragmentation patterns, influenced by the position of the ester linkage, can become the basis for differentiation. nih.govresearchgate.net
Liquid Chromatography (LC-MS/MS): Liquid chromatography offers different separation mechanisms compared to GC and has proven effective in separating 5F-PB-22 from its isomers where GC could not. nih.gov Developing optimized LC methods, potentially using different column chemistries like pentafluorophenylpropyl-bonded phases, will be essential. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for absolute structure elucidation. For the this compound, NMR can definitively confirm the substitution pattern on the isoquinoline ring by analyzing the chemical shifts and coupling constants of the aromatic protons. nih.gov
Infrared Spectroscopy (IR): Techniques such as solid deposition gas chromatography-infrared detection (GC-IRD) can provide complementary structural information, as the IR spectra can be sensitive to the substitution pattern on the aromatic rings. nih.gov
Ion Mobility Spectrometry (IMS): High-resolution ion mobility spectrometry, especially when coupled with mass spectrometry (IM-MS), separates ions based on their size, shape, and charge. This technique has shown promise in resolving cannabinoid isomers and could be a rapid screening tool for differentiating the PB-22 isomeric series. chemrxiv.org
Table 2: Spectroscopic Techniques for Isomer Discrimination
| Technique | Principle | Application to PB-22 Isomers |
| LC-MS/MS | Chromatographic separation followed by mass analysis of fragmented ions. | Can separate isomers based on polarity and provide unique fragmentation patterns based on substitution. nih.gov |
| GC-MS/MS | Chromatographic separation based on volatility followed by mass analysis. | May not separate all isomers, but can provide fragmentation data. nih.gov |
| NMR | Measures the magnetic properties of atomic nuclei. | Provides definitive structural information on the precise location of atoms and their connectivity. nih.gov |
| GC-IRD | Combines gas chromatography with infrared spectroscopy. | Yields an infrared spectrum of the separated compound, which is sensitive to isomeric differences. nih.gov |
| IM-MS | Separates ions in the gas phase based on their mobility. | Can differentiate isomers with different three-dimensional shapes. chemrxiv.org |
Deeper Mechanistic Elucidation of Receptor Subtype Selectivity (in vitro)
The pharmacological effects of synthetic cannabinoids are primarily mediated by their interaction with the cannabinoid receptors CB1 and CB2. The affinity and functional activity at these receptors can vary significantly between isomers. Understanding the receptor subtype selectivity of the this compound is critical to predicting its potential physiological and psychoactive effects.
Future in vitro studies should systematically characterize the binding and activation profile of this specific isomer. This involves:
Competitive Radioligand Binding Assays: These assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. olemiss.educsic.es By competing the this compound against known high-affinity radioligands for CB1 and CB2, its relative affinity for each receptor subtype can be precisely quantified. olemiss.edu
Functional Assays: Determining binding affinity is not enough; it is also crucial to measure the functional consequence of that binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). csic.es The [³⁵S]GTPγS binding assay is a common method used to measure G-protein activation following receptor binding and can determine a compound's efficacy (Emax) and potency (EC50). nih.gov
Molecular Modeling and Docking: Computational studies can provide valuable insights into the molecular basis of selectivity. nih.gov By creating three-dimensional models of the CB1 and CB2 receptors, automated docking analysis of the this compound can predict its binding orientation. nih.gov This can help identify key amino acid residues within the receptor binding pocket that contribute to its specific affinity and selectivity. For example, differences in residues between CB1 and CB2 (such as L267 in CB1 vs. L182 in CB2) are known to be vital for ligand selectivity. nih.gov Comparing the predicted interactions of the 7-hydroxyisoquinoline isomer with those of the parent PB-22 and other isomers can help explain observed differences in pharmacological activity. youtube.com
Comprehensive Comparative Metabolomics with Emerging Synthetic Cannabinoids
Synthetic cannabinoids are typically subject to rapid and extensive metabolism in the body, with the parent compound often being undetectable in urine samples. frontiersin.orgnih.gov Therefore, identifying the major metabolites is essential for developing reliable methods to detect intake. exlibrisgroup.com The metabolic profile of the this compound is currently unknown.
A comprehensive metabolomics study is needed, comparing this isomer with the parent PB-22 and other recently emerged SCs. The recommended approach involves:
In Vitro Incubation Models: Human hepatocytes are considered a superior model for predicting in vivo metabolism as they contain a full complement of phase I and phase II metabolic enzymes. nih.govresearchgate.net Incubating the this compound with human hepatocytes, followed by analysis with high-resolution mass spectrometry (HRMS), will allow for the identification of its primary metabolites. exlibrisgroup.com For PB-22, the predominant metabolic pathway is ester hydrolysis, followed by oxidation (hydroxylation) and glucuronidation. exlibrisgroup.comresearchgate.net It is crucial to determine if the 7-hydroxyisoquinoline isomer follows a similar pathway and if any unique metabolites are formed.
Comparative Analysis: The metabolic profile of the 7-hydroxyisoquinoline isomer should be directly compared to that of PB-22 and other SCs, particularly those with an isoquinoline or quinoline core. This comparative approach helps to identify both common metabolic pathways and, more importantly, unique marker metabolites that can be used to specifically confirm ingestion of this particular isomer. researchgate.net This is critical because some closely related SCs can produce identical major metabolites, complicating forensic analysis. nih.gov
Metabolic Stability Assays: Using human liver microsomes (HLM), the metabolic stability (half-life) of the isomer can be determined. nih.gov This provides an indication of how rapidly the compound is likely to be cleared in vivo, which is important for interpreting toxicological findings. nih.gov
Table 3: In Vitro Models for Metabolism Studies
| Model | Advantages | Disadvantages |
| Human Hepatocytes | Gold standard; contains a wide range of phase I and II enzymes. nih.gov | Higher cost and more complex to maintain. |
| Human Liver Microsomes (HLM) | Good for studying phase I (CYP450) metabolism and metabolic stability. nih.gov | Lacks cytosolic enzymes and complete phase II pathways. |
| Fungus (e.g., Cunninghamella elegans) | Can produce a wide variety of metabolites, sometimes including human ones. | May produce non-human metabolites; results require careful comparison. |
Development of High-Throughput Screening (HTS) Assays for Isomeric Series (in vitro)
The continuous emergence of new SC isomers necessitates the development of rapid and efficient screening methods. High-throughput screening (HTS) allows for the automated testing of large numbers of compounds against specific biological targets. youtube.com
Future research should focus on developing and validating HTS assays specifically for isomeric series of synthetic cannabinoids like PB-22.
Immunoassays (ELISA): Enzyme-linked immunosorbent assays can be a rapid and cost-effective initial screening tool. nih.gov However, a major challenge is the cross-reactivity of the antibodies used. nih.gov Future efforts could focus on developing more specific monoclonal antibodies that can distinguish between different isomeric groups. However, for closely related positional isomers, LC-MS/MS remains the more reliable method. uniklinik-freiburg.de
Receptor-Based Assays: HTS can be performed using receptor binding or functional assays in a multi-well plate format. acs.org For example, a non-isotopic receptor binding assay using surface plasmon resonance (SPR) could be adapted for HTS to quickly rank the binding affinities of a library of isomers. nih.gov Cell-based reporter assays, where receptor activation leads to a measurable signal (e.g., fluorescence or luminescence), are also highly suitable for HTS and can provide data on the functional activity of the compounds. acs.org
LC-MS/MS Based HTS: Modern liquid chromatography-tandem mass spectrometry systems can achieve very rapid analysis times, making them suitable for high-throughput quantitative screening of many compounds, including isomers, provided the chromatographic method can resolve them. nih.gov This approach offers high specificity and sensitivity. researchgate.net
AI-Driven Screening: Integrating HTS data with artificial intelligence (AI) and machine learning algorithms can accelerate the discovery process. youtube.com By screening libraries of isomers, AI can help identify structure-activity relationships (SAR) and predict the receptor activity of novel, yet-to-be-synthesized isomers. youtube.com
The availability of screening libraries containing hundreds of synthetic cannabinoids and their isomers is a valuable resource for developing and validating these HTS methods. caymanchem.comnih.gov
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying PB-22 7-hydroxyisoquinoline isomer and distinguishing it from structural analogs?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary methods. For differentiation, use retention time alignment, fragmentation patterns, and transition monitoring. Hydroxyisoquinoline isomers (e.g., 7IQ vs. 6IQ or 8IQ) require optimized chromatographic conditions due to near-identical molecular weights. For example, validated GC-MS for isolating 5F-PB-22 from 13 isomers, emphasizing specificity via retention time and mass spectral libraries . LC-MS/MS with dynamic multiple reaction monitoring (dMRM) minimizes interference from urine matrix components .
Q. How should this compound be stored to ensure stability in research settings?
- Methodological Answer : Store as a pure solid or in acetonitrile solution at -20°C. Stability exceeds 4 years under these conditions. Batch-specific certificates of analysis (CoA) from suppliers like Cayman Chemical provide UV/Vis spectra (λmax: 219, 293 nm) and purity (≥98%) for quality control . Avoid repeated freeze-thaw cycles to prevent degradation.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Follow GHS07 guidelines: wear PPE (gloves, lab coat, goggles), avoid inhalation/ingestion, and use fume hoods. The compound is classified as a skin/eye irritant (H315/H319) and respiratory hazard (H335). Decontaminate spills with ethanol or isopropanol, and dispose of waste via certified hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve false positives caused by hydroxyisoquinoline isomer interference in biofluid analysis?
- Methodological Answer : Adjust MS/MS transitions and employ dMRM to eliminate overlapping signals. For example, resolved a persistent PB-22 6-hydroxyisoquinoline isomer peak in urine by modifying transitions. Use orthogonal methods like Fourier-transform infrared spectroscopy (GC-FTIR) to confirm structural differences via wavenumber selectivity .
Q. What strategies optimize the separation of this compound from its fluorinated analogs (e.g., 5F-PB-22)?
- Methodological Answer : Utilize reverse-phase chromatography with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% formic acid). Fluorination alters polarity, requiring fine-tuned gradients. achieved baseline separation of 5F-PB-22 isomers using LC-MS with 0.1% acetic acid in mobile phases . Validate specificity by spiking blank matrices with isomers and monitoring cross-reactivity .
Q. How do metabolic pathways differ between this compound and its quinolinyl counterparts?
- Methodological Answer : Hydroxyisoquinoline isomers undergo distinct cytochrome P450-mediated oxidation compared to quinolinyl analogs. For example, identified PB-22 N-(4-hydroxypentyl) metabolite as a major phase I product, while quinolinyl isomers produce 5- or 6-hydroxyindole metabolites. Use hepatic microsomal assays and high-resolution MS (HRMS) to map metabolic trees .
Q. What validation parameters are essential for establishing a robust LC-MS/MS assay for this compound in forensic samples?
- Methodological Answer : Include:
- Limit of Detection (LOD) : ≤0.1 ng/mL in simulated casework (e.g., confiscated samples).
- Accuracy/Precision : ≤15% CV for intra-/inter-day replicates.
- Matrix Effects : Assess ion suppression/enhancement in urine, oral fluid (OF), or blood using post-column infusion .
- Cross-Validation : Compare results with GC-MS or NMR for confirmatory analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
